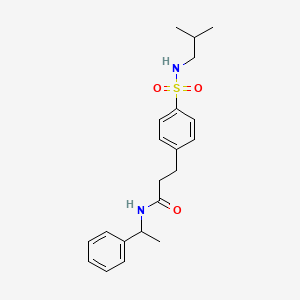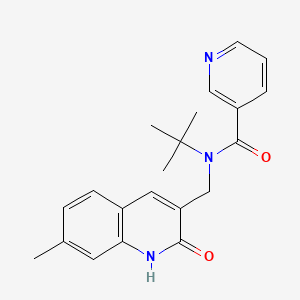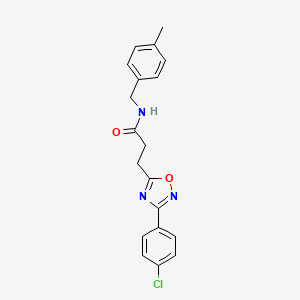
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit the activation of other signaling pathways that are involved in the immune response, which may contribute to its anti-inflammatory effects in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is its high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It also has good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of this compound is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
未来方向
There are several future directions for the development of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One direction is to further evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which could lead to the development of more effective treatments for these diseases.
合成方法
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis begins with the reaction of 4-nitrobenzenesulfonamide with isobutylamine to form 4-(N-isobutylsulfamoyl)aniline. This intermediate is then reacted with 3-bromopropiophenone to form 3-(4-(N-isobutylsulfamoyl)phenyl)propiophenone. Finally, this compound is reacted with phenethylamine to form this compound.
科学研究应用
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has also been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-27(25,26)20-12-9-18(10-13-20)11-14-21(24)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,22H,11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWQXQTIMCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)









![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)
